Product packaging for HT-2 Toxin 13C22(Cat. No.:CAS No. 1486469-92-4)

HT-2 Toxin 13C22

Cat. No.: B3025796
CAS No.: 1486469-92-4
M. Wt: 446.32 g/mol
InChI Key: PNKLMTPXERFKEN-IDXVHKSDSA-N
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Description

Contextualization of HT-2 Toxin as a Critical Mycotoxin Research Analyte

HT-2 toxin is a naturally occurring mycotoxin belonging to the type A trichothecene (B1219388) group, primarily produced by various species of Fusarium fungi, including Fusarium langsethiae, Fusarium poae, and Fusarium sporotrichioides nih.govresearchgate.netr-biopharm.comresearchgate.netnih.govnih.govresearchgate.netwikipedia.orgmdpi.com. It is frequently found co-occurring with T-2 toxin, to which it is closely related both structurally and toxicologically; indeed, HT-2 toxin is a major metabolite of T-2 toxin in vivo researchgate.netresearchgate.neteuropa.eu.

This mycotoxin is a significant contaminant in a wide array of agricultural commodities, particularly cereals such as oats, barley, wheat, and maize, as well as in cereal-based food and animal feed products researchgate.netr-biopharm.comresearchgate.netnih.govwikipedia.orgmdpi.comeuropa.eufda.govnih.gov. Due to its potent cytotoxic and immunosuppressive properties, HT-2 toxin poses considerable health risks to both humans and animals r-biopharm.comresearchgate.netfda.gov. Consequently, regulatory bodies worldwide, including the European Union, have established maximum permitted levels for HT-2 toxin in food and feed, underscoring its critical importance in food safety monitoring and research r-biopharm.comcreative-diagnostics.com. Its mechanism of toxicity involves the inhibition of protein synthesis at the ribosomal level, leading to cell damage and death caymanchem.comontosight.ai.

Principles and Significance of Stable Isotope Labeled Analogs in Analytical Science

Stable isotope labeling is a powerful technique in analytical chemistry that involves the incorporation of stable isotopes—non-radioactive isotopes of elements with different atomic masses but identical chemical properties—into a target molecule metwarebio.comnumberanalytics.comcreative-proteomics.comacanthusresearch.comcreative-proteomics.com. Commonly used stable isotopes include ¹³C, ²H (deuterium), and ¹⁵N. When a molecule is synthesized with a significant enrichment of these stable isotopes, it creates a labeled analog that is chemically indistinguishable from its naturally occurring counterpart but possesses a distinct mass-to-charge ratio (m/z) numberanalytics.comacanthusresearch.comcreative-proteomics.comscioninstruments.comscispace.comlgcstandards.com.

Role of HT-2 Toxin [¹³C₂₂] as a Metrological Tool in Contemporary Mycotoxin Research

HT-2 Toxin [¹³C₂₂] specifically refers to HT-2 toxin where 22 of its carbon atoms have been replaced with the stable isotope ¹³C libios.frromerlabs.comiaea.orgfda.gov. This precise isotopic labeling makes it an ideal and highly effective internal standard for the accurate quantification of HT-2 toxin in complex biological and food matrices. Its role as a metrological tool is critical in ensuring the quality and comparability of analytical data in mycotoxin research and regulatory testing.

The primary application of HT-2 Toxin [¹³C₂₂] is as an internal standard in LC-MS/MS-based methods for the determination of HT-2 toxin in food and feed samples scispace.comlgcstandards.comrestek.comlibios.frromerlabs.comiaea.orgnih.govfda.gov. By adding a known amount of this labeled standard to a sample before extraction, researchers can precisely track and correct for any losses incurred during sample preparation, extraction, and purification steps. Furthermore, it effectively compensates for matrix effects that can significantly alter the ionization efficiency of the native HT-2 toxin during mass spectrometric detection restek.comlibios.frromerlabs.comlibios.friaea.orgnih.govfda.gov.

The use of HT-2 Toxin [¹³C₂₂] is indispensable for the validation of analytical methods. It allows for the assessment of method accuracy, precision, linearity, and limits of quantification, ensuring that the developed methods are robust and reliable for routine analysis and research studies restek.comlibios.frromerlabs.comiaea.orgnih.govfda.gov. By employing such standards, laboratories can establish metrological traceability, ensuring that their measurements are scientifically sound, comparable across different laboratories, and aligned with international standards lgcstandards.comlibios.fr. Research findings consistently demonstrate the superior performance of methods utilizing ¹³C-labeled internal standards for accurate mycotoxin quantification in food safety applications, including the analysis of HT-2 toxin restek.comiaea.orgnih.govfda.gov.

Data Tables

Table 1: Chemical Properties of HT-2 Toxin

PropertyValueSource Reference
Chemical FormulaC₂₂H₃₂O₈ nih.govcreative-diagnostics.comcaymanchem.comontosight.ainih.govsigmaaldrich.comfermentek.comlktlabs.comchemicalbook.com
Molecular Weight424.5 g/mol nih.govcreative-diagnostics.comcaymanchem.comnih.govsigmaaldrich.comfermentek.comlktlabs.comchemicalbook.com
CAS Number26934-87-2 nih.govcreative-diagnostics.comcaymanchem.comontosight.ainih.govsigmaaldrich.comfermentek.comlktlabs.comchemicalbook.com
Mycotoxin TypeType A Trichothecene Mycotoxin nih.govresearchgate.netr-biopharm.comnih.govnih.govresearchgate.netontosight.ai
Primary ProducersFusarium species nih.govresearchgate.netr-biopharm.comresearchgate.netnih.govresearchgate.netwikipedia.orgmdpi.com
Common OccurrenceCereals (oats, barley, wheat, maize) researchgate.netr-biopharm.comresearchgate.netnih.govwikipedia.orgmdpi.comeuropa.eufda.govnih.gov

Table 2: Stable Isotope Labeled Standards for Mycotoxin Analysis

Mycotoxin AnalyteLabeled StandardPrimary Use in AnalysisKey Benefit
HT-2 ToxinHT-2 Toxin [¹³C₂₂]Internal Standard for LC-MS/MSCompensates for sample prep losses and matrix effects, enhances accuracy and precision.
T-2 ToxinT-2 Toxin [¹³C₂₄]Internal Standard for LC-MS/MSCompensates for sample prep losses and matrix effects, enhances accuracy and precision.
Deoxynivalenol (DON)Deoxynivalenol [¹³C₁₅]Internal Standard for LC-MS/MSCompensates for sample prep losses and matrix effects, enhances accuracy and precision.
Ochratoxin AOchratoxin A [¹³C₂₀]Internal Standard for LC-MS/MSCompensates for sample prep losses and matrix effects, enhances accuracy and precision.
Aflatoxin B1Aflatoxin B1 [¹³C₁₇]Internal Standard for LC-MS/MSCompensates for sample prep losses and matrix effects, enhances accuracy and precision.

Compound List

HT-2 Toxin

HT-2 Toxin [¹³C₂₂]

T-2 Toxin

Deoxynivalenol (DON)

Ochratoxin A

Aflatoxin B1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O8 B3025796 HT-2 Toxin 13C22 CAS No. 1486469-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2'R,4'S,7'R,10'R,11'S)-2'-(acetyloxy(113C)methyl)-10',11'-dihydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19?,20?,21+,22?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLMTPXERFKEN-IDXVHKSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C]3([13C@@H]([13C@H]([13CH]([13C]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O[13C](=O)[13CH3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486469-92-4
Record name 1486469-92-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Analytical Methodologies for Ht 2 Toxin Quantification Utilizing 13c22 Ht 2 Toxin

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS offers unparalleled sensitivity and selectivity for mycotoxin analysis, enabling the detection and quantification of HT-2 toxin at trace levels in complex matrices. The integration of stable isotope-labeled internal standards is a cornerstone of modern LC-MS/MS methods for mycotoxin quantification.

Theoretical Framework of Stable Isotope Dilution Assay (SIDA) for HT-2 Toxin

Stable Isotope Dilution Assay (SIDA) is a highly accurate quantitative method that relies on the use of a stable isotopically labeled analog of the analyte as an internal standard (IS) fda.govnih.gov. In the case of HT-2 toxin, [13C22]-HT-2 Toxin serves as the IS. The principle behind SIDA is that the labeled and unlabeled analytes behave identically during sample preparation, extraction, and chromatographic separation. They also experience similar ionization efficiencies and matrix effects in the mass spectrometer r-biopharm.comfoodriskmanagement.com. By adding a known amount of the labeled IS to the sample before extraction, any losses or variations that occur during sample processing are accounted for. The quantification is then based on the ratio of the peak area of the native HT-2 toxin to the peak area of the [13C22]-HT-2 Toxin in the mass spectrometer fda.govfoodriskmanagement.com. This approach minimizes errors arising from sample preparation variability and matrix-induced signal suppression or enhancement, leading to more accurate and precise results compared to methods relying solely on external calibration or matrix-matched calibration r-biopharm.comrestek.commdpi.com.

Methodological Strategies for Matrix Effect Compensation and Quantification Accuracy

Complex food and feed matrices often contain co-eluting compounds that can suppress or enhance the ionization of the target analyte, a phenomenon known as matrix effect r-biopharm.comlcms.czbrill.com. These effects can lead to significant over- or underestimation of HT-2 toxin concentrations r-biopharm.comfoodriskmanagement.comwaters.com. SIDA, by employing [13C22]-HT-2 Toxin, is a primary strategy to compensate for these matrix effects fda.govnih.govchromatographyonline.comsci-hub.box. The isotopically labeled standard, having nearly identical physicochemical properties to the native toxin, experiences similar matrix-induced ionization changes. Therefore, the ratio of the native analyte to the labeled IS remains constant, effectively correcting for these variations r-biopharm.comfoodriskmanagement.comsci-hub.box. Other strategies to mitigate matrix effects include optimizing sample preparation to remove interfering substances and using specific LC-MS/MS parameters, but SIDA remains the most robust approach for comprehensive compensation brill.comchromatographyonline.comsci-hub.box.

Optimization of Chromatographic Separation Parameters for HT-2 Toxin and its [13C22]-Analog

Achieving adequate chromatographic separation between HT-2 toxin and its [13C22]-analog is crucial for accurate quantification. Method development involves optimizing parameters such as the stationary phase of the LC column, mobile phase composition, flow rate, and column temperature. Reversed-phase HPLC, often using C18 columns, is commonly employed tandfonline.comnih.gov. However, specialized columns like Biphenyl or FluoroPhenyl phases may offer improved selectivity for complex mixtures or isobaric compounds restek.com. Mobile phases typically consist of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization and peak shape chromatographyonline.commdpi.comlcms.czfrontiersin.orgnih.govmdpi.com. The goal is to achieve well-resolved peaks for both HT-2 toxin and [13C22]-HT-2 Toxin, ensuring that their signals are measured independently and accurately fda.govtandfonline.com.

Mass Spectrometric Detection Parameters and Multiple Reaction Monitoring (MRM) Transitions for Labeled and Unlabeled HT-2 Toxin

Mass spectrometry detection, specifically tandem mass spectrometry (MS/MS), is central to the LC-MS/MS methodology. For quantification, the Multiple Reaction Monitoring (MRM) mode is employed, which involves monitoring specific precursor-to-product ion transitions that are characteristic of each analyte chromatographyonline.comtandfonline.commdpi.comfrontiersin.orgromerlabs.com. For HT-2 toxin, and its [13C22]-analog, optimized MRM transitions are selected to maximize sensitivity and specificity chromatographyonline.comtandfonline.commdpi.com. Typically, precursor ions are formed via electrospray ionization (ESI) in positive mode, often as protonated molecules ([M+H]+) or ammonium adducts ([M+NH4]+) for HT-2 and T-2 toxins chromatographyonline.comnih.gov. Specific product ions are generated by fragmenting the precursor ion under controlled collision energies. For instance, transitions like m/z 447.3 → 285.3 and m/z 447.3 → 345.3 are commonly used for HT-2 toxin, with the [13C22]-analog exhibiting a mass shift restek.com. The selection of two MRM transitions per analyte (one for quantification and one for confirmation) is standard practice to ensure reliable identification and accurate quantification chromatographyonline.com.

Sample Preparation and Clean-up Procedures in Conjunction with [13C22]-HT-2 Toxin as an Internal Standard

Effective sample preparation is critical for extracting HT-2 toxin from diverse matrices and removing interfering compounds before LC-MS/MS analysis. The addition of [13C22]-HT-2 Toxin as an internal standard is integrated into these procedures to account for any losses during extraction and clean-up.

Advanced Extraction Techniques (e.g., QuEChERS-based optimizations, solvent extraction)

Various extraction techniques are employed for HT-2 toxin, with the choice often depending on the sample matrix nih.govmdpi.comresearchgate.netresearchgate.netafdo.org. Solvent extraction using mixtures of acetonitrile or methanol (B129727) with water, often acidified (e.g., with formic acid or acetic acid), is a common starting point nih.govmdpi.comlcms.czmdpi.comafdo.orgfamic.go.jp. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, or modified versions thereof, has gained popularity due to its efficiency and simplicity for multi-mycotoxin analysis nih.govmdpi.comresearchgate.netresearchgate.netafdo.org. In a typical QuEChERS approach, the sample is mixed with an extraction solvent (e.g., acetonitrile/water), shaken, and then centrifuged. The supernatant is then subjected to further clean-up or directly injected after dilution.

When using [13C22]-HT-2 Toxin as an internal standard, it is typically added to the homogenized sample before the extraction step fda.govr-biopharm.comfoodriskmanagement.comsci-hub.boxapajournal.org.uk. This ensures that the labeled standard undergoes the same extraction and clean-up processes as the native HT-2 toxin, thereby accounting for any losses that might occur during these stages. Clean-up procedures can involve solid-phase extraction (SPE), immunoaffinity columns (IAC), or dispersive SPE (d-SPE) to remove matrix components that could interfere with the analysis chromatographyonline.comnih.govresearchgate.neteuropa.eunih.gov.

Compound List

HT-2 Toxin

[13C22]-HT-2 Toxin

Data Table Example

While specific quantitative data tables are not generated directly from the provided snippets without a defined study, typical data presented in method validation studies using SIDA for HT-2 toxin would include:

ParameterValue / RangeNotes
Method LC-MS/MS with SIDA using [13C22]-HT-2 Toxin
Matrix e.g., Wheat Flour, Corn, Oat MealAs per specific study
Limit of Quantification (LOQ) e.g., 0.7-10 µg/kgVaries by matrix and method tandfonline.comnih.gov
Limit of Detection (LOD) e.g., 0.38-5 µg/kgVaries by matrix and method tandfonline.com
Recovery e.g., 70-120%For HT-2 toxin, often determined with IS tandfonline.comnih.govresearchgate.netoup.com
Repeatability (RSDr) e.g., <15%For HT-2 toxin, often determined with IS tandfonline.comresearchgate.net
Matrix Effect Compensation Achieved via SIDA with [13C22]-HT-2 Toxin fda.govnih.govr-biopharm.comfoodriskmanagement.commdpi.comchromatographyonline.comsci-hub.boxsepscience.com
Extraction Solvent e.g., Acetonitrile/Water, Methanol/Water nih.govmdpi.comlcms.czmdpi.comafdo.orgfamic.go.jp
Sample Preparation e.g., QuEChERS, Solvent Extraction, IAC chromatographyonline.comnih.govmdpi.comresearchgate.netresearchgate.netafdo.orgeuropa.eunih.gov
LC Column e.g., C18, Biphenyl, FluoroPhenyl tandfonline.comrestek.comsepscience.com
MS Ionization Mode Positive ESIOften preferred, but negative can be used for some mycotoxins chromatographyonline.commdpi.comfrontiersin.orgromerlabs.comnih.gov
Key MRM Transitions (HT-2) e.g., 447.3 → 285.3; 447.3 → 345.3 restek.com
[13C22]-HT-2 Toxin IS Added pre-extraction for optimal compensation fda.govr-biopharm.comfoodriskmanagement.comsci-hub.boxapajournal.org.uk

(Note: Specific values for LOQ, LOD, recovery, and RSD are illustrative and would be derived from a specific validated method.)

Purification Strategies (e.g., Solid-Phase Extraction, Immunoaffinity Chromatography)

Effective purification is a critical prerequisite for the sensitive and selective detection of HT-2 toxin in diverse matrices. Both Solid-Phase Extraction (SPE) and Immunoaffinity Chromatography (IAC) are widely utilized to isolate HT-2 toxin from interfering matrix components.

Solid-Phase Extraction (SPE) : SPE methods employ various stationary phases to selectively retain HT-2 toxin while allowing matrix components to pass through, or vice versa. Polymeric SPE cartridges, such as those based on reversed-phase materials like PRiME HLB, have demonstrated efficacy in simultaneously purifying multiple mycotoxins, including HT-2 toxin, from complex samples like edible oils, soy sauce, and bean sauce frontiersin.org. Other SPE approaches may utilize silica-based materials for purification nih.gov. The choice of SPE sorbent and elution solvent is optimized based on the specific matrix and the target analytes to maximize recovery and minimize matrix effects.

Immunoaffinity Chromatography (IAC) : IAC offers a highly selective purification approach, leveraging the specific binding of antibodies to HT-2 toxin. Immunoaffinity columns, containing monoclonal antibodies directed against HT-2 toxin, are widely used for sample clean-up prior to instrumental analysis, particularly with LC-MS/MS r-biopharm.commzfoodtest.comacs.orgromerlabs.comeuropa.eueuropa.eumdpi.com. This method significantly reduces matrix interference, leading to cleaner extracts and improved signal-to-noise ratios. Following sample extraction and filtration, the extract is passed through the IAC, where HT-2 toxin binds to the antibodies. After washing away unbound substances, the purified toxin is eluted with an appropriate solvent.

The incorporation of [13C22]-HT-2 Toxin as a stable isotope-labeled internal standard (IS) is integral to these purification strategies. The labeled standard is added to the sample prior to extraction and purification. Its chemically identical nature to the native HT-2 toxin ensures that it undergoes similar recovery and matrix effects throughout the entire analytical process. This allows for the correction of any losses or variations encountered during sample preparation and purification, thereby enhancing the accuracy of the final quantification libios.frsigmaaldrich.combio-equip.cnromerlabs.com.

Method Validation and Performance Characteristics for HT-2 Toxin Analysis

Rigorous method validation is essential to ensure that an analytical procedure is fit for its intended purpose, providing reliable and reproducible results. Key performance characteristics for HT-2 toxin analysis include accuracy, precision, linearity, and the determination of measurement uncertainty.

Assessment of Method Accuracy and Precision

Accuracy is typically assessed through recovery studies, where a known amount of HT-2 toxin is spiked into a blank matrix. The percentage recovery is calculated by comparing the measured amount to the spiked amount. The use of [13C22]-HT-2 Toxin as an internal standard is critical for accurate quantification, as it compensates for variations in sample preparation, purification, and ionization efficiency in the mass spectrometer. By monitoring the ratio of native HT-2 toxin to [13C22]-HT-2 Toxin, analysts can correct for matrix effects and sample losses, leading to more accurate results libios.frsigmaaldrich.combio-equip.cnromerlabs.com.

Precision refers to the agreement among individual test results when the same method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision), often quantified by the relative standard deviation (RSD). Studies employing LC-MS/MS or GC-MS coupled with IAC or SPE for HT-2 toxin analysis report RSD values that are typically within acceptable ranges, often below 10-20%, demonstrating good precision acs.orgeuropa.eumdpi.comresearchgate.net.

Evaluation of Method Linearity and Measurement Uncertainty

Linearity is evaluated by analyzing a series of calibration standards prepared at different concentrations. A calibration curve is generated by plotting the instrument response (or the ratio of the analyte signal to the IS signal) against the known concentrations. The method is considered linear over a specific range if there is a proportional relationship between concentration and response, typically assessed by a high coefficient of determination (R²) for the calibration curve frontiersin.orgnih.govmdpi.com. The use of [13C22]-HT-2 Toxin facilitates the generation of accurate and repeatable calibration curves, ensuring reliable quantification across the working range libios.fr.

Measurement Uncertainty quantifies the doubt associated with a measurement result. It encompasses all sources of variation, including those from the reference standard, the IS ([13C22]-HT-2 Toxin), sample preparation, instrumental analysis, and data processing. The use of isotopically labeled internal standards like [13C22]-HT-2 Toxin is a key strategy for minimizing uncertainty by correcting for matrix effects and variations in sample handling and instrumental performance libios.frsigmaaldrich.combio-equip.cnromerlabs.com.

Limits of Detection (LOD) and Quantification (LOQ) are also crucial performance characteristics, defining the lowest concentrations at which the analyte can be reliably detected and quantified, respectively frontiersin.orgnih.goveuropa.eumdpi.comresearchgate.net.

Interlaboratory Study Design and Data Analysis for HT-2 Toxin Quantification

Interlaboratory studies, also known as collaborative trials or proficiency testing, are indispensable for validating the robustness and transferability of an analytical method across different laboratories and analysts europa.eueuropa.eumdpi.com. These studies involve distributing identical test materials (e.g., naturally contaminated or spiked samples) to multiple participating laboratories. Each laboratory then analyzes the materials using their validated method.

The data generated from interlaboratory studies are statistically analyzed to assess the method's performance. Common evaluation metrics include recovery rates, within-laboratory and between-laboratory relative standard deviations (RSDr and RSDR), and statistical parameters like Horwitz ratios (HorRat) europa.eu. This analysis helps to determine if the method yields consistent and accurate results across different laboratory environments, ensuring its suitability for regulatory enforcement and routine monitoring.

Data Table: Performance Characteristics of HT-2 Toxin Quantification Methods

The following table summarizes key performance characteristics reported for HT-2 toxin quantification using advanced analytical techniques, often employing IAC or SPE and LC-MS/MS.

MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
UPLC-MS/MSMilk Thistle Seed0.250.871.6–78.8≤ 9.9 mdpi.com
HPLC-Orbitrap HRMSSoy Sauce, Bean Sauce0.12–1.20.40–4.078.4–106.81.2–9.7 frontiersin.org
GC/MS (with IAC)Cereal MixN/AN/A84–11510 (at 50 µg/kg) europa.eu
GC/MS (with IAC)Baby FoodN/AN/A83–13014 (at 25 µg/kg) europa.eu

Note: LOD and LOQ values can vary significantly based on the specific sample matrix and experimental conditions.

Compound Name List

HT-2 Toxin

[13C22]-HT-2 Toxin

T-2 Toxin

T-2 Toxin-13C24

Deoxynivalenol (DON)

3-acetyl DON

15-acetyl DON

Nivalenol (NIV)

Fusarenon-X (FUS-X)

Diacetoxyscirpenol

Neosolaniol

Zearalenone

Ochratoxin A

Aflatoxin B1

Aflatoxin B2

Aflatoxin G1

Aflatoxin G2

Fumonisin B1

Fumonisin B2

Fumonisin B3

Sterigmatocystin

Patulin

Beauvericin

Phompsin

Enniatins

Citreoviridin

Mycophenolic acid

DON 3-glucoside

Alternariol

Alternariol monomethyl ether

Retrorsine

Aflatoxin M2

Mechanistic Studies of Ht 2 Toxin Biotransformation and Metabolism Employing 13c22 Ht 2 Toxin

Isotope-Assisted Metabolomics for Elucidating Metabolic Pathways

Isotope-assisted metabolomics leverages the power of stable isotopes to trace metabolic pathways, enabling the identification of both known and novel metabolites. This methodology is particularly effective for mycotoxins like HT-2 toxin, where complex biotransformations can occur.

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a cornerstone technique for untargeted metabolomics studies, offering high sensitivity, resolution, and mass accuracy researchgate.netboku.ac.atchemrxiv.org. The integration of stable isotope labeling, such as using [13C]-labeled HT-2 toxin, significantly enhances the capabilities of LC-HRMS. This dual-labeling approach allows for the simultaneous detection of both the native (unlabeled) and the isotopically enriched (13C-labeled) forms of the toxin and its metabolites. These labeled and unlabeled compounds co-elute chromatographically but are distinguishable by their mass-to-charge ratio (m/z) due to the mass difference introduced by the 13C atoms researchgate.netacs.orgacs.org.

This distinct mass shift, along with characteristic isotope patterns, enables the precise identification of metabolites derived from the tracer compound, effectively distinguishing them from background signals and endogenous metabolites researchgate.netboku.ac.atacs.orgresearchgate.net. Specialized bioinformatics tools, such as MetExtract II, are crucial for processing the large datasets generated by LC-HRMS, facilitating the detection and annotation of these isotope-labeled metabolite pairs researchgate.netboku.ac.atacs.orgsemanticscholar.org. Studies have extensively utilized this SIL-assisted LC-HRMS workflow to unravel the metabolic fate of HT-2 toxin in various plant systems researchgate.netsemanticscholar.orgcore.ac.ukacs.orgnih.govresearchgate.netscispace.comresearchgate.netnih.gov.

The sensitivity and accuracy of LC-HRMS, amplified by stable isotope labeling, are instrumental in the annotation and identification of novel HT-2 toxin metabolites. By tracking the mass shift, researchers can confidently assign detected compounds as true biotransformation products. This has led to the identification of a wide array of HT-2 toxin metabolites, including various modifications such as glycosylation, hydroxylation, acetylation, and conjugation with other endogenous molecules researchgate.netsemanticscholar.orgcore.ac.ukacs.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net.

Key identified metabolites include:

Glycosylated forms: HT2-3-O-β-D-glucoside has been consistently identified as a major detoxification product in several plant species researchgate.netsemanticscholar.orgcore.ac.ukresearchgate.netnih.gov. Other identified glycosides include HT2-4-O-glucoside and diglucosylated forms researchgate.netresearchgate.net.

Conjugates: Novel conjugates such as HT2-malonyl-glucoside and feruloyl-T2 conjugates have been identified, particularly in wheat researchgate.netacs.orgnih.govresearchgate.net. Conjugates with acetic acid and malonic acid have also been reported researchgate.netsemanticscholar.org.

Hydroxylated forms: While less frequently detailed in the context of novel identifications using isotope labeling in the provided literature, hydroxylation is a common metabolic step for trichothecenes, often preceding conjugation researchgate.netresearchgate.net.

Hydrolysis products: The breakdown of acetyl or isovaleryl groups from the parent toxin also constitutes a metabolic pathway scispace.comnih.gov.

The structural elucidation of these novel metabolites is typically achieved through LC-HRMS/MS fragmentation analysis, comparing the resulting fragment ions with those of known standards or literature data researchgate.netacs.orgacs.orgnih.gov.

Investigation of Biotransformation Products in Diverse Biological Systems

The metabolic fate of HT-2 toxin varies depending on the biological system it encounters, with significant differences observed between plants and animals.

Cereals are primary matrices where HT-2 toxin contamination occurs, and their metabolic capabilities play a crucial role in its fate. Studies utilizing isotope-assisted metabolomics have provided comprehensive insights into HT-2 toxin metabolism in oats, wheat, and barley.

Oats: Investigations in oats have identified a substantial number of HT-2 toxin metabolites, including novel glycosylated and hydroxylated forms, as well as hydrolysis products and conjugates with acetic acid, malonic acid, and ferulic acid researchgate.netsemanticscholar.orgresearchgate.net. HT2-3-O-β-D-glucoside was identified as a major detoxification product, formed rapidly after toxin exposure researchgate.netsemanticscholar.org.

Wheat: Metabolism in wheat has revealed mono- and diglucosylated forms, alongside HT2-malonyl-glucoside, feruloyl-T2, and acetylation/deacetylation products, some of which were identified for the first time researchgate.netacs.orgnih.govresearchgate.netnih.govresearchgate.net. Biotransformation reactions have been observed to occur as early as 6 hours after treatment in wheat researchgate.net.

Barley: Similar to oats and wheat, barley metabolism studies have identified various conjugates, with HT2-3-O-β-D-glucoside being a principal detoxification product researchgate.netscispace.comnih.gov.

In these cereal systems, the primary detoxification strategies involve conjugation, particularly glycosylation, which renders the toxin less toxic and more water-soluble, facilitating its sequestration or further metabolism core.ac.uknih.gov.

While the provided literature extensively details plant metabolism, specific microbial biotransformation pathways for HT-2 toxin are less extensively described. General microbial detoxification mechanisms for mycotoxins include enzymatic transformation, degradation, and cellular metabolism researchgate.netresearchgate.net. For instance, certain bacteria like Curtobacterium sp. have been shown to deacetylate T-2 toxin to HT-2 toxin unito.it. However, detailed studies focusing on the specific enzymatic pathways or microbial consortia responsible for the biotransformation of HT-2 toxin itself are not prominently featured in the search results.

Comparative studies highlight variations in HT-2 toxin metabolism across different species and matrices. While plants primarily detoxify HT-2 toxin through glycosylation and other conjugation pathways core.ac.uknih.gov, animal systems exhibit different metabolic routes.

In porcine systems, studies suggest that cytochrome P450 enzymes, such as CYP3A46 and CYP2C, play a role in the phase I metabolism of HT-2 toxin, potentially leading to hydroxylation researchgate.net. Furthermore, while glycosylated metabolites like HT-2-glucosides are generally considered less toxic, they have been reported to be hydrolyzed in the pig cecum model, potentially releasing the parent toxin researchgate.netresearchgate.net. Limited data from human samples indicate that HT-2 toxin and its glucuronide conjugates were not detected in certain German studies researchgate.net. The comparative data available primarily contrasts the extensive conjugation observed in plants with the hydroxylation and potential deconjugation pathways in animals.

Compound List

HT-2 Toxin (HT2)

T-2 Toxin (T2)

HT2-3-O-β-D-glucoside

HT2-4-O-glucoside

Diglucosylated HT-2 forms

HT2-malonyl-glucoside

Feruloyl-T2 conjugates

HT-2 toxin conjugates with acetic acid

HT-2 toxin conjugates with malonic acid

Acetylated HT-2 forms

Deacetylated HT-2 forms

Hydroxylated HT-2 forms

Hydrolysis products of HT-2 toxin

3-acetyl-HT-2-glucoside

T-2 triol

T-2 tetraol

Neosolaniol

Data Tables

Table 1: Identified HT-2 Toxin Metabolites and Their Occurrence in Cereals

Metabolite NameType of ModificationPrimary Matrix StudiedKey References
HT2-3-O-β-D-glucosideGlycosylationOats, Wheat, Barley researchgate.netsemanticscholar.orgcore.ac.ukresearchgate.netnih.gov
HT2-4-O-glucosideGlycosylationWheat, Oats researchgate.netresearchgate.net
Diglucosylated HT-2 formsGlycosylationWheat, Oats researchgate.netresearchgate.net
HT2-malonyl-glucosideConjugationWheat, Oats researchgate.netsemanticscholar.orgacs.orgresearchgate.net
Feruloyl-T2 conjugatesConjugationWheat researchgate.netacs.orgresearchgate.net
HT-2 toxin conjugates with acetic acidConjugationOats, Wheat researchgate.netsemanticscholar.org
HT-2 toxin conjugates with malonic acidConjugationOats researchgate.netsemanticscholar.org
Acetylated HT-2 formsAcetylationWheat researchgate.netacs.orgnih.gov
Deacetylated HT-2 formsDeacetylationWheat researchgate.netacs.orgnih.gov
Hydroxylated HT-2 formsHydroxylationWheat, Oats, Barley researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net
Hydrolysis productsHydrolysisOats, Wheat, Barley researchgate.netsemanticscholar.orgscispace.com
3-acetyl-HT-2-glucosideGlycosylation/AcetylationWheat researchgate.netresearchgate.netresearchgate.net

Table 2: Analytical Methodologies Employed in HT-2 Toxin Metabolism Studies

Technique/ToolRole in HT-2 Toxin Metabolism StudiesKey References
Stable Isotopic Labeling (e.g., [13C22]-HT-2 Toxin)Tracing metabolic pathways, distinguishing native from derived metabolites, confirming metabolite origin. researchgate.netboku.ac.atacs.orgacs.orgresearchgate.net
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)Sensitive and accurate detection and identification of metabolites, untargeted metabolomics profiling. researchgate.netboku.ac.atchemrxiv.orgacs.org
LC-HRMS/MSStructural elucidation of metabolites through fragmentation pattern analysis. researchgate.netacs.orgacs.orgnih.gov
MetExtract II (Software)Automated data processing for detecting isotope-labeled metabolite pairs, feature grouping, and annotation. researchgate.netboku.ac.atacs.orgsemanticscholar.org
Plant Tissue Culture (Triticum durum)In vitro system for studying plant metabolism and identifying metabolites, including novel ones. researchgate.netresearchgate.netresearchgate.net
Porcine HepatocytesInvestigating enzymatic metabolism (e.g., CYP450 activity) and identifying specific metabolic transformations in animal models. researchgate.net

Enzymatic Activities and Pathways Involved in HT-2 Toxin Modification

The biotransformation and metabolism of HT-2 toxin are complex processes involving a variety of enzymatic activities that modify its chemical structure. Understanding these pathways is crucial for assessing its toxicological impact and for developing methods to detect and mitigate its presence. Studies utilizing isotopically labeled compounds, such as [13C22]-HT-2 Toxin, provide invaluable insights into the specific metabolic fates of this mycotoxin in biological systems and plants by allowing researchers to trace the molecule and its derivatives. These studies have identified several key enzymatic reactions, including hydrolysis, conjugation, hydroxylation, and deepoxidation, which collectively contribute to the detoxification or, in some cases, bioactivation of HT-2 toxin.

Hydrolytic Processes and Deacetylation (e.g., formation from T-2 toxin)

HT-2 toxin is a primary metabolite of T-2 toxin, a closely related type A trichothecene (B1219388) mycotoxin. The formation of HT-2 toxin from T-2 toxin is predominantly mediated by hydrolytic processes, specifically the deacetylation of the acetyl group at the C-4 position of T-2 toxin. This reaction is primarily catalyzed by non-specific carboxylesterases found in various tissues, including the liver, plasma, and intestines of mammals europa.eunih.govmdpi.com. This deacetylation is considered a significant metabolic step, often leading to the formation of HT-2 toxin as a major intermediate or end-product in the metabolism of T-2 toxin mdpi.comresearchgate.netnih.govresearchgate.net. While the conversion of T-2 toxin to HT-2 toxin is a key hydrolytic event, HT-2 toxin itself can undergo further hydrolysis, leading to the formation of compounds such as HT-2 triol and HT-2 tetraol europa.eumdpi.comresearchgate.netsemanticscholar.org. Studies using labeled T-2 toxin have confirmed this deacetylation pathway, demonstrating the efficient conversion to HT-2 nih.govacs.org.

Parent ToxinProduct ToxinReaction TypePrimary Enzyme ClassKey Site of ModificationCitation(s)
T-2 ToxinHT-2 ToxinDeacetylationCarboxylesterasesC-4 acetyl group europa.eunih.govmdpi.commdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.orgnih.govacs.orgwikipedia.orgresearchgate.netnih.govresearchgate.net
T-2 ToxinT-2 TriolHydrolysisEsterasesVarious ester linkages europa.eumdpi.comresearchgate.netsemanticscholar.orgnih.gov
HT-2 ToxinHT-2 TriolHydrolysisEsterasesVarious ester linkages europa.eumdpi.comresearchgate.netsemanticscholar.org

Conjugation Reactions (e.g., glucuronidation, glucosylation)

Conjugation reactions represent a critical phase II metabolic pathway for HT-2 toxin and its metabolites, playing a significant role in their detoxification and elimination from the body. Glucuronidation, the attachment of glucuronic acid, is a well-documented process, with HT-2 toxin being conjugated at the hydroxyl groups, forming metabolites such as HT-2-3-glucuronide and HT-2-4-glucuronide europa.eumdpi.comresearchgate.netsemanticscholar.orgacs.org. These glucuronide conjugates are generally more water-soluble, facilitating their excretion via urine or bile europa.euacs.org.

In plants, glucosylation is a prominent detoxification strategy, leading to the formation of "masked mycotoxins" nih.govacs.orgmdpi.comboku.ac.at. HT-2 toxin can be glucosylated at the C-3 position, yielding HT-2-3-O-β-d-glucoside, which has been identified as a major detoxification product in various cereal crops like wheat and oats acs.orgmdpi.comboku.ac.atresearchgate.net. Other conjugation reactions observed in plants include malonyl-glucosylation and feruloylation nih.govmdpi.comresearchgate.net. While these plant-derived conjugates are often considered less toxic, their potential for reactivation in the mammalian digestive tract remains an area of research mdpi.comnih.gov.

Conjugation TypeMolecule ConjugatedSite of ConjugationResulting MetabolitePrimary Enzyme ClassCitation(s)
GlucuronidationHT-2 ToxinC-3 hydroxylHT-2-3-glucuronideUDP-glucuronosyltransferases (UGTs) europa.eumdpi.comresearchgate.netsemanticscholar.orgacs.org
GlucuronidationHT-2 ToxinC-4 hydroxylHT-2-4-glucuronideUDP-glucuronosyltransferases (UGTs) acs.org
GlucosylationHT-2 ToxinC-3 hydroxylHT-2-3-O-β-d-glucosideUDP-glucosyltransferases (UGTs) acs.orgmdpi.comboku.ac.atresearchgate.net
Malonyl-GlucosylationHT-2 ToxinVariousHT-2-malonyl-glucosideNot specified nih.govmdpi.comresearchgate.net
FeruloylationHT-2 ToxinVariousFeruloyl-HT-2Not specified nih.govmdpi.comresearchgate.net

Deepoxidation and Hydroxylation Mechanisms

Hydroxylation is another significant metabolic modification of HT-2 toxin, primarily occurring at the C-3' position of the isovaleryl side chain, leading to the formation of 3'-hydroxy-HT-2 toxin europa.eumdpi.comresearchgate.netnih.govacs.org. This hydroxylation is typically mediated by cytochrome P450 (CYP) monooxygenases researchgate.netmdpi.com. Interestingly, some studies suggest that 3'-hydroxy-HT-2 toxin may exhibit altered toxicity profiles compared to the parent compound, with some evidence indicating it might be less toxic nih.gov. De-epoxidation, the removal of the epoxide ring at the C-12,13 position, is recognized as an important detoxification mechanism for trichothecenes, including HT-2 toxin researchgate.netsemanticscholar.orgnih.govacs.orgresearchgate.net. This process reduces the reactivity of the molecule, thereby decreasing its toxic potential. Studies have identified deepoxy metabolites of HT-2 toxin, indicating the action of specific enzymes in this pathway semanticscholar.orgresearchgate.net.

Modification TypeMolecule ModifiedSite of ModificationResulting MetabolitePrimary Enzyme ClassCitation(s)
HydroxylationHT-2 ToxinC-3' position3'-hydroxy-HT-2 toxinCytochrome P450s (CYPs) europa.eumdpi.comresearchgate.netnih.govacs.orgmdpi.com
De-epoxidationHT-2 ToxinC-12,13 epoxideDeepoxy-HT-2Not specified researchgate.netsemanticscholar.orgnih.govacs.orgresearchgate.net
HydrolysisHT-2 ToxinC-15 acetyl group15-deacetyl-HT-2 (HT-2 Triol)Esterases semanticscholar.org

Compound List

HT-2 Toxin

[13C22]-HT-2 Toxin

T-2 Toxin

HT-2-3-glucuronide

HT-2-4-glucuronide

HT-2-3-O-β-d-glucoside

HT-2-malonyl-glucoside

Feruloyl-HT-2

3'-hydroxy-HT-2 toxin

Deepoxy-HT-2

HT-2 Triol

HT-2 Tetraol

Standardization and Quality Control of 13c22 Ht 2 Toxin Reference Materials

Development and Certification of [¹³C₂₂]-HT-2 Toxin as a Certified Reference Material (CRM)

The development of [¹³C₂₂]-HT-2 toxin as a Certified Reference Material (CRM) is a meticulous process that adheres to international standards to ensure its quality and reliability. Producers of such CRMs often operate under the accreditation of ISO 17034, which outlines the general requirements for the competence of reference material producers.

The production of [¹³C₂₂]-HT-2 toxin involves the synthesis of the HT-2 toxin molecule with 22 of its carbon atoms uniformly labeled with the stable isotope carbon-13. This isotopic labeling provides a distinct mass shift compared to the naturally occurring (¹²C) HT-2 toxin, making it an ideal internal standard for isotope dilution mass spectrometry (ID-MS) methods. libios.fr

The certification process involves a comprehensive characterization of the material to determine its identity, purity, and concentration. The identity of the [¹³C₂₂]-HT-2 toxin is confirmed using various analytical techniques. While specific studies on [¹³C₂₂]-HT-2 are not extensively published, the methodologies applied are similar to those used for analogous compounds like [¹³C₂₄]-T-2 toxin. nih.govresearchgate.net These methods typically include:

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and the mass of the isotopically labeled molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the molecular structure and confirm the positions of the carbon-13 labels.

Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which should be analogous to the unlabeled standard, confirming the structural integrity.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): To assess the purity of the compound based on its UV absorption profile. nih.gov

The isotopic purity of the [¹³C₂₂]-HT-2 toxin is a critical parameter and is typically determined by mass spectrometry. For use as a CRM, an isotopic purity of greater than 98% is generally required. libios.fr For instance, some commercially available [¹³C₂₂]-HT-2 toxin standards are certified to have an isotopic purity of 98%. libios.fr

The certified concentration of the [¹³C₂₂]-HT-2 toxin solution, usually in an organic solvent like acetonitrile (B52724), is determined with the highest accuracy. This value is assigned based on gravimetric preparation and is often verified by an independent analytical method. The entire process, from synthesis to certification, is thoroughly documented, and the CRM is accompanied by a certificate of analysis that provides all the relevant data, including the certified value, its uncertainty, and a statement of metrological traceability. libios.fr

Table 1: Key Characteristics of [¹³C₂₂]-HT-2 Toxin as a Certified Reference Material

ParameterTypical SpecificationAnalytical Techniques Used for Verification
Chemical Identity Confirmed structure of HT-2 toxin with 22 ¹³C atomsHRMS, ¹H-NMR, ¹³C-NMR, MS/MS
Isotopic Purity > 98%Mass Spectrometry
Chemical Purity ≥ 95%HPLC-DAD, LC-MS
Certified Concentration e.g., 25 µg/mL in acetonitrileGravimetry, ID-MS
Accompanying Documentation Certificate of Analysis compliant with ISO 31, 34, 35N/A

Metrological Traceability and Uncertainty Budgets in CRM Production

Metrological traceability is a cornerstone of the reliability of a CRM. It ensures that the certified value of the [¹³C₂₂]-HT-2 toxin CRM is linked to a recognized reference, such as the International System of Units (SI), through an unbroken chain of calibrations, each contributing to the measurement uncertainty. researchgate.net

The production of a [¹³C₂₂]-HT-2 toxin CRM involves a detailed assessment of all potential sources of uncertainty to establish a comprehensive uncertainty budget. The expanded uncertainty of the certified value is calculated by combining the individual uncertainty components. The main contributors to the uncertainty budget for a [¹³C₂₂]-HT-2 toxin CRM solution include:

Purity of the neat material: The uncertainty associated with the purity determination of the solid [¹³C₂₂]-HT-2 toxin.

Characterization of the material: Uncertainty arising from the analytical methods used to determine the concentration of the solution.

Homogeneity: The variation in concentration between different units (e.g., vials) of the CRM batch. Homogeneity studies are conducted to ensure that each unit is representative of the entire batch.

Stability: The potential degradation of the [¹³C₂₂]-HT-2 toxin in the solution over time. Both short-term (for transport conditions) and long-term (for storage) stability studies are performed to establish the shelf-life of the CRM.

Gravimetric and volumetric measurements: Uncertainties associated with the weighing of the neat material and the volume of the solvent used to prepare the solution.

Table 2: Example of an Uncertainty Budget for a [¹³C₂₂]-HT-2 Toxin CRM

Source of UncertaintyType of UncertaintyExample Relative Standard Uncertainty (%)
Purity of Neat Material B0.5
Characterization (e.g., by ID-MS) A1.0
Homogeneity A0.8
Long-term Stability A1.2
Short-term Stability A0.4
Gravimetric & Volumetric Preparation B0.3
Combined Standard Uncertainty -1.9
Expanded Uncertainty (k=2) -3.8

This table is illustrative and the actual values can vary depending on the specific CRM batch and the producer's methodology.

The certificate of analysis for a [¹³C₂₂]-HT-2 toxin CRM will state the certified value and its expanded uncertainty, along with the coverage factor (typically k=2, corresponding to a confidence level of approximately 95%). This detailed information allows analytical laboratories to correctly calculate the uncertainty of their own measurements.

Role of [¹³C₂₂]-HT-2 Toxin in External Quality Assurance Schemes and Proficiency Testing Programs

External Quality Assurance (EQA) schemes and Proficiency Testing (PT) programs are crucial for laboratories to monitor and improve the quality of their analytical results. nih.gov In the field of mycotoxin analysis, these programs provide an independent assessment of a laboratory's performance and the reliability of its analytical methods.

[¹³C₂₂]-HT-2 toxin plays a significant role in these schemes, primarily as an internal standard in the reference methods used to assign the true or consensus value of the test materials. Its use helps to minimize the impact of matrix effects and variations in sample preparation, leading to more accurate and reliable characterization of the PT samples. researchgate.net

A collaborative study involving multiple laboratories demonstrated the effectiveness of using a suite of ¹³C-labeled internal standards, including for HT-2 toxin, for the simultaneous determination of various mycotoxins in different food matrices like corn, peanut butter, and wheat flour. researchgate.net The use of these internal standards eliminated the need for matrix-matched calibration standards and simplified the analytical procedure, while achieving good recoveries and low relative standard deviations. researchgate.net

Furthermore, in a proficiency test conducted by the Community Reference Laboratory for Mycotoxins, [¹³C₂₂]-HT-2 toxin was used in the preparation of standard solutions for the participants. wur.nl This ensures that all participating laboratories start with a common, well-characterized reference point, which is essential for a fair and accurate evaluation of their performance.

By using [¹³C₂₂]-HT-2 toxin as an internal standard, laboratories participating in PT schemes can:

Improve the accuracy of their results: By correcting for analyte losses during sample preparation and for signal suppression or enhancement in the mass spectrometer.

Demonstrate the competence of their analytical methods: Achieving satisfactory scores in PTs where isotopically labeled standards are used provides confidence in the laboratory's ability to produce reliable data.

Ensure the comparability of results: The widespread use of CRMs like [¹³C₂₂]-HT-2 toxin helps to harmonize analytical measurements across different laboratories, leading to a more consistent and reliable global food safety system.

Broader Research Implications and Future Directions in Mycotoxin Science with 13c22 Ht 2 Toxin

Integration of Isotope-Labeled Standards in Multi-Mycotoxin Analysis Platforms

The integration of [¹³C₂₂]-HT-2 Toxin and other carbon-13 labeled mycotoxins into multi-mycotoxin analysis platforms represents a significant leap forward in food and feed safety monitoring. These platforms, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the simultaneous detection and quantification of a wide array of mycotoxins in a single analytical run. The use of stable isotope-labeled internal standards is crucial for the accuracy of these complex analyses, as they effectively counteract the matrix effects that can lead to either underestimation or overestimation of mycotoxin levels. researchgate.net

A prime example of this integration is a validated method for the simultaneous determination of 17 mycotoxins in swine, poultry, and dairy feeds. nih.gov This method utilizes a suite of ¹³C-labeled internal standards, including [¹³C₂₂]-HT-2 Toxin, to ensure precise quantification of toxins such as aflatoxins, fumonisins, deoxynivalenol, and zearalenone. nih.gov The inclusion of [¹³C₂₂]-HT-2 Toxin is critical for the accurate measurement of HT-2 toxin, a prevalent and toxic contaminant in grains. nih.gov

Similarly, a method for the determination of 12 mycotoxins in corn, peanut butter, and wheat flour employs [¹³C₂₂]-HT-2 toxin as an internal standard. fda.gov This stable isotope dilution assay (SIDA) and LC-MS/MS based method provides a robust framework for regulatory monitoring and risk assessment of significant mycotoxins in diverse and complex food matrices. fda.gov

Table 1: Multi-Mycotoxin Panel Including [¹³C₂₂]-HT-2 Toxin for Animal Feed Analysis

This interactive table details the mycotoxins and their corresponding ¹³C-labeled internal standards used in a multi-analyte method for animal feed.

Analyte ¹³C-Labeled Internal Standard
Aflatoxin B1 (AFB1) [¹³C₁₇]-AFB1
Aflatoxin B2 (AFB2) [¹³C₁₇]-AFB2
Aflatoxin G1 (AFG1) [¹³C₁₇]-AFG1
Aflatoxin G2 (AFG2) [¹³C₁₇]-AFG2
Fumonisin B1 (FB1) [¹³C₃₄]-FB1
Fumonisin B2 (FB2) [¹³C₃₄]-FB2
Deoxynivalenol (DON) [¹³C₁₅]-DON
Nivalenol (NIV) [¹³C₁₅]-NIV
3-Acetyldeoxynivalenol (3-AcDON) [¹³C₁₇]-3-AcDON
15-Acetyldeoxynivalenol (15-AcDON) [¹³C₁₇]-15-AcDON
Fusarenon-X (FusX) -
T-2 Toxin [¹³C₂₄]-T-2 toxin
HT-2 Toxin [¹³C₂₂]-HT-2
Diacetoxyscirpenol (DAS) [¹³C₁₉]-DAS
Neosolaniol (NEO) -
Ochratoxin A (OTA) [¹³C₂₀]-OTA

Advancements in High-Throughput Screening and Confirmatory Methods

The reliability and accuracy afforded by [¹³C₂₂]-HT-2 Toxin and other stable isotope standards are pivotal for the advancement of high-throughput screening (HTS) and confirmatory analytical methods. brill.com HTS methods are essential for rapidly analyzing a large number of samples, a common requirement in the food and feed industries for quality control and regulatory compliance. The use of isotope dilution assays in conjunction with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) significantly reduces analysis time while enhancing sensitivity and resolution. nih.gov

While direct studies focusing solely on the role of [¹³C₂₂]-HT-2 Toxin in developing novel HTS platforms are not prevalent, its application within multi-mycotoxin UHPLC-MS/MS methods inherently contributes to high-throughput capabilities. By providing a robust internal standard, [¹³C₂₂]-HT-2 Toxin helps to minimize the need for extensive sample-specific matrix-matched calibrations, which can be a bottleneck in high-throughput workflows. brill.com This allows for a more streamlined "dilute-and-shoot" approach in some cases, drastically reducing sample preparation time.

Furthermore, the high-quality data generated using [¹³C₂₂]-HT-2 Toxin as an internal standard is crucial for confirmatory analyses. Regulatory bodies often require highly accurate and precise data to confirm the presence and concentration of mycotoxins in food and feed. The use of stable isotope dilution assays is considered a gold standard for such confirmatory purposes, ensuring that analytical results are defensible and reliable.

Contributions to Mechanistic Understanding of Mycotoxin Interactions and Masked Forms

A significant area of mycotoxin research where [¹³C₂₂]-HT-2 Toxin has made substantial contributions is in the study of "masked" or "modified" mycotoxins. acs.org These are derivatives of parent mycotoxins that are formed in plants as part of their defense mechanism against fungal invasion. nih.gov These modified forms may not be detected by conventional analytical methods but can be hydrolyzed back to their toxic parent forms in the digestive tracts of humans and animals, posing a hidden risk. agriculturejournals.cz

A key study utilized uniformly labeled U-[¹³C₂₂] HT-2 Toxin to investigate the metabolic fate of HT-2 toxin in wheat. acs.orgnih.gov By treating wheat ears with a mixture of labeled and unlabeled HT-2 toxin, researchers were able to trace the biotransformation of the mycotoxin using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). acs.orgnih.gov This untargeted metabolomics approach led to the putative annotation of 11 different in-planta biotransformation products of HT-2 toxin. acs.orgnih.gov

These findings are critical for a more comprehensive risk assessment of mycotoxin contamination, as they reveal the extent to which parent toxins are converted into masked forms. The use of [¹³C₂₂]-HT-2 Toxin was instrumental in distinguishing true metabolites from background matrix components, a significant challenge in metabolomics studies. acs.orgnih.gov This research provides a deeper understanding of plant-fungus interactions and the detoxification mechanisms in plants, which is essential for developing strategies to mitigate mycotoxin contamination in the food chain. acs.orgnih.gov

Table 2: Putative HT-2 Toxin Metabolites Identified in Wheat using U-[¹³C₂₂] HT-2 Toxin

This interactive table summarizes the biotransformation products of HT-2 Toxin that were identified in wheat through the use of a stable isotope-labeled tracer.

Putative Metabolite Chemical Modification
HT-2-glucoside Glucosylation
HT-2-diglucoside Di-glucosylation
HT-2-malonyl-glucoside Malonyl-glucosylation
Acetyl-HT-2 Acetylation
Deacetyl-HT-2 Deacetylation

Q & A

Q. What is the role of HT-2 Toxin 13C22 in mycotoxin quantification, and how is it methodologically applied?

this compound is a stable isotope-labeled internal standard used to enhance the accuracy of HT-2 toxin quantification via GC- or LC-MS. Its isotopic labeling (13C22) ensures minimal interference with the native toxin during analysis, enabling precise correction for matrix effects and extraction losses. Methodologically, it is spiked into samples before extraction to account for variability in recovery and ionization efficiency. Quantification relies on comparing the analyte-to-internal standard response ratio against a calibration curve .

Q. How should this compound be prepared and stored to ensure experimental integrity?

The compound is typically provided as a 25 µg/mL solution in acetonitrile and should be stored at 0–6°C to prevent degradation. For experimental use, working solutions should be prepared in acetonitrile or a compatible solvent (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O for in vivo studies). Serial dilutions must be validated for stability under the experimental conditions (e.g., room temperature exposure during analysis) .

Q. What analytical protocols are recommended for detecting this compound in plant or food matrices?

A validated approach combines LC-HRMS with fast polarity switching and stable isotope dilution. Key steps include:

  • Extraction : Use acetonitrile/water mixtures with 1% formic acid.
  • Cleanup : Pass extracts through MycoSpin™ columns to reduce matrix interference.
  • Analysis : Employ LC-Q-TOF-MS/MS with MetExtract software for untargeted metabolite screening and targeted quantification. Retention time alignment and mass accuracy (<5 ppm) are critical for distinguishing this compound from co-eluting isomers .

Advanced Research Questions

Q. How can researchers validate a stable isotope dilution assay (SIDA) using this compound for regulatory compliance?

Validation parameters must include:

  • Recovery : Spike this compound into blank matrices (e.g., maize, barley) at multiple concentrations (e.g., 10–200 µg/kg). Calculate apparent recovery (%) by comparing extracted vs. spiked amounts.
  • Precision : Intra- and inter-day RSDs should be ≤15%.
  • Matrix Effects : Evaluate signal suppression/enhancement by comparing solvent-only vs. matrix-matched calibration curves. Correct using the internal standard’s response .
  • Limit of Quantification (LOQ) : Establish as the lowest concentration with recovery 70–120% and RSD ≤20% .

Q. How do co-occurring mycotoxins (e.g., T-2 toxin, deoxynivalenol) affect this compound quantification, and how can these interferences be resolved?

Co-occurring toxins can cause ion suppression or share fragmentation patterns. To mitigate:

  • Chromatographic Separation : Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound (RT ~8.2 min) from T-2 toxin (RT ~9.5 min) .
  • High-Resolution MS : Use product ions with unique m/z values (e.g., this compound: 447.3 → 345.2; T-2 toxin: 466.5 → 305.1) .
  • Multivariate Analysis : Apply PCA to identify covariance patterns between toxins in complex matrices (e.g., poultry feed) .

Q. What metabolic pathways of HT-2 toxin can be traced using this compound in plant models?

this compound enables tracking of phase I/II metabolism in plants like barley. Key pathways include:

  • Hydrolysis : Conversion to T-2 toxin via deacetylation.
  • Glucosylation : Formation of HT-2-3-O-β-glucoside (major metabolite, confirmed via authentic standards).
  • Conjugation : Malonylglucosides and feruloyl derivatives detected via LC-HRMS/MS. Time-course studies show metabolite peaks at 1–3 days post-exposure .

Q. How should researchers address discrepancies in reported IC50 values for HT-2 toxin across cell lines?

Variability in IC50 (e.g., 3.1–56.4 ng/mL) arises from differences in cell viability assays (e.g., MTT vs. ATP-based) and exposure durations. Standardize protocols by:

  • Cell Culture : Use serum-free media to avoid toxin binding proteins.
  • Dose-Response : Include this compound as an internal control to normalize batch effects.
  • Endpoint Measurement : Validate via parallel methods (e.g., flow cytometry for apoptosis) .

Methodological Best Practices

  • Data Contradiction Analysis : When metabolite profiles conflict across studies, re-analyze raw data with updated spectral libraries (e.g., mzCloud) and confirm via authentic standards .
  • Cross-Validation : Compare SIDA results with immunoaffinity-based methods (e.g., ELISA) to identify false positives/negatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.